molecular formula C8H9NO5S B3153164 1-Methanesulfonyl-2-methoxy-4-nitrobenzene CAS No. 75259-30-2

1-Methanesulfonyl-2-methoxy-4-nitrobenzene

Cat. No.: B3153164
CAS No.: 75259-30-2
M. Wt: 231.23 g/mol
InChI Key: BFIQWRSPSDOJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyfunctionalized Aromatic Systems in Contemporary Organic Chemistry

Polyfunctionalized aromatic systems, or arenes, are cornerstone structures in the landscape of contemporary organic chemistry and medicinal chemistry. princeton.edu These molecules, characterized by a benzene (B151609) ring adorned with multiple functional groups, serve as versatile building blocks in the synthesis of complex molecular architectures. nih.gov Their significance stems from the ability to precisely tune the electronic and steric properties of the aromatic core, which in turn dictates the molecule's reactivity and biological activity.

In the pharmaceutical industry, the strategic placement of various functional groups on an aromatic scaffold is a key strategy in drug discovery. researchgate.net It allows for the optimization of a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and solubility. princeton.edusemanticscholar.org Many small molecule drugs are constructed around aromatic cores, utilizing robust synthetic methods like cross-coupling reactions to create diverse libraries of compounds for screening. princeton.edu Furthermore, polysubstituted arenes are integral to the development of novel materials, agrochemicals, and dyes.

Contextualization of 1-Methanesulfonyl-2-methoxy-4-nitrobenzene within Substituted Arene Research Landscape

This compound is a member of the class of polyfunctionalized substituted arenes. While specific, high-profile applications of this exact molecule are not extensively documented in readily available literature, its structure suggests its role as a valuable intermediate or building block in organic synthesis. Its analogue, 1-(methylsulfonyl)-4-nitrobenzene, is described as a useful research chemical. pharmaffiliates.comnih.gov The study of such molecules contributes to the fundamental understanding of chemical structures and intermolecular interactions, such as hydrogen bonding. nih.goviucr.org

The presence of three distinct functional groups—methanesulfonyl, methoxy (B1213986), and nitro groups—on the benzene ring makes this compound a highly functionalized and electronically complex molecule. Substituted nitroarenes are increasingly utilized as electrophiles in modern synthetic chemistry, for instance, in palladium-catalyzed cross-coupling reactions. acs.org This avoids the use of more costly haloarenes and streamlines synthetic pathways. acs.org Therefore, this compound can be contextualized as a potential precursor for the synthesis of more complex, biologically active molecules or as a model compound for studying the combined electronic effects of its substituent groups.

Overview of Electron-Withdrawing Group Influence in Aromatic Systems

The chemical behavior of an aromatic ring is profoundly influenced by the electronic nature of its substituents. The nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups present in this compound are both potent electron-withdrawing groups (EWGs). studymind.co.ukquora.com These groups decrease the electron density of the benzene ring through a combination of inductive and resonance effects. quora.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen and sulfur atoms, both the nitro and sulfonyl groups pull electron density away from the benzene ring through the sigma (σ) bond framework. wikipedia.org

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, further reducing the ring's electron density. quora.com

This withdrawal of electron density has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it less nucleophilic and therefore less reactive towards attack by electrophiles. studymind.co.ukwikipedia.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will be significantly slower compared to benzene itself. quora.com

Meta-Directing Effect: When an electrophilic substitution reaction does occur, EWGs (with the exception of halogens) direct the incoming electrophile to the meta position. studymind.co.ukwikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and thus the most favorable sites for attack. studymind.co.uk

Conversely, the presence of strong EWGs increases the electrophilicity of the aromatic ring, making it more susceptible to Nucleophilic Aromatic Substitution (SNAr) , especially when a good leaving group is present at the ortho or para position relative to the EWG.

Table of Functional Group Properties

Functional GroupNameTypeInductive EffectResonance EffectDirecting Effect (in EAS)
-NO₂NitroElectron-WithdrawingStrong (-I)Strong (-M)Meta
-SO₂CH₃MethanesulfonylElectron-WithdrawingStrong (-I)Moderate (-M)Meta
-OCH₃MethoxyElectron-DonatingModerate (-I)Strong (+M)Ortho, Para

Strategies for Introducing Sulfonyl Moieties onto Aromatic Rings

The introduction of a sulfonyl group onto an aromatic ring can be achieved through various methods. These methods can be broadly categorized into direct sulfonylation approaches and the oxidation of sulfur-containing precursors.

Direct Sulfonation Approaches in Aromatic Synthesis

Direct sulfonation involves the reaction of an aromatic compound with a sulfonating agent. A common method is electrophilic aromatic substitution using sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). chemistrytalk.org This mixture, often referred to as fuming sulfuric acid or oleum, generates the highly electrophilic species, protonated sulfur trioxide (HSO₃⁺), which is then attacked by the aromatic ring. chemistrytalk.org The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity and yield the corresponding sulfonic acid. chemistrytalk.org

While direct sulfonation is a fundamental reaction, its reversibility under certain conditions, such as treatment with hot aqueous acid, can be both a useful feature for employing the sulfonyl group as a temporary blocking group and a challenge in synthesis. masterorganicchemistry.com

Synthesis via Oxidation of Thioether and Sulfinyl Precursors to Sulfones

A widely employed and versatile strategy for the synthesis of aryl sulfones involves the oxidation of precursor thioethers (sulfides) and sulfoxides (sulfinyl compounds). This two-step approach first establishes a carbon-sulfur bond, followed by oxidation to the desired sulfone oxidation state.

The initial thioether can be synthesized through various methods, including the reaction of a thiol with an alkyl halide. The subsequent oxidation of the thioether to a sulfone is a critical step. A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. jove.com Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective for this oxidation. jove.com

A practical and switchable method for the synthesis of aryl sulfones and sulfoxides via sulfide (B99878) oxidation has been developed using O₂/air as the terminal oxidant. pearson.combyjus.com The selectivity between the sulfoxide and the sulfone can be controlled by the reaction temperature. pearson.combyjus.com In this system, diphenyl sulfoxide can be converted into diphenyl sulfone, indicating that the sulfoxide is an intermediate in the oxidation of the sulfide to the sulfone. byjus.com

PrecursorOxidizing AgentProductReference
ThioetherO₂/AirSulfoxide or Sulfone pearson.combyjus.com
ThioetherHydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone jove.com
Thioetherm-Chloroperoxybenzoic acid (m-CPBA)Sulfone jove.com
SulfoxideO₂/AirSulfone byjus.com

Mechanistic Considerations for Methyl Sulfone Formation from Sulfinate Derivatives

The formation of methyl sulfones can also be achieved from sulfinate derivatives. One reported mechanism involves the reaction of an alcohol with a sodium methyl sulfinate in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in acetic acid. nih.gov In this process, the Lewis acid activates the hydroxyl group of the alcohol, facilitating its departure as a water molecule and leading to the formation of a carbocation. nih.gov This carbocation is then attacked by the nucleophilic sodium methyl sulfinate. nih.gov The initial product is a sulfinate derivative, which then rearranges to the thermodynamically more stable sulfone. nih.gov The use of acetic acid as a solvent was found to favor the reaction at room temperature. nih.gov

The reaction pathway, whether it proceeds via an Sₙ1 or Sₙ2 mechanism, can be influenced by the solvent. For instance, the use of dichloromethane as a solvent at elevated temperatures has been reported to favor an Sₙ1 mechanism, proceeding through an O-attack to form sulfinates. nih.gov In contrast, the use of acetic acid can promote an S-attack, possibly via an Sₙ2 mechanism, leading to the formation of sulfones. nih.gov

Strategies for Introducing Nitro Moieties onto Aromatic Rings

The introduction of a nitro group onto an aromatic ring is a cornerstone of aromatic chemistry, typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration Reactions and Nitronium Ion Generation

Aromatic nitration is most commonly achieved by treating an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com This reaction is a classic example of electrophilic aromatic substitution. jove.com The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comjove.com

The formation of the nitronium ion involves the protonation of nitric acid by the stronger sulfuric acid. jove.com This protonated nitric acid then loses a molecule of water to form the linear nitronium ion. jove.com

Generation of the Nitronium Ion

Once generated, the nitronium ion is attacked by the π-electron system of the aromatic ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, also known as the arenium ion or sigma complex. acs.orgnih.gov In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic compound. masterorganicchemistry.combyjus.com

The mechanism of electrophilic aromatic nitration has been extensively studied, and while the Ingold-Hughes polar two-electron mechanism is widely accepted, alternative pathways, such as a single-electron transfer (SET) mechanism, have also been proposed to exist in a continuum with the polar mechanism, depending on the reaction conditions and the nature of the aromatic substrate. acs.orgacs.org

Regioselective Nitration in the Presence of Activating and Deactivating Substituents

When an aromatic ring already bears a substituent, the position of the incoming nitro group is directed by the electronic nature of that substituent. wikipedia.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

Activating groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. ulethbridge.ca These groups stabilize the carbocation intermediate formed during the substitution. vanderbilt.edu Activating groups, such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-R) groups, direct the incoming electrophile to the ortho and para positions. ulethbridge.camasterorganicchemistry.com

Deactivating groups are electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. ulethbridge.ca These groups destabilize the carbocation intermediate. vanderbilt.edu Most deactivating groups, such as nitro (-NO₂), carbonyl (-C=O), and sulfonyl (-SO₂R) groups, direct the incoming electrophile to the meta position. masterorganicchemistry.com Halogens are an exception, as they are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. ulethbridge.ca

The directing effect of a substituent is a consequence of the relative stability of the possible carbocation intermediates (arenium ions) that can be formed. For an activating group, the resonance structures for ortho and para attack include a contributor where the positive charge is delocalized onto the atom directly attached to the ring, providing extra stability. For a deactivating group, the intermediates for ortho and para attack have a resonance structure where the positive charge is adjacent to the electron-withdrawing group, which is highly destabilizing. Therefore, the meta attack is favored as it avoids this unfavorable arrangement.

Substituent GroupElectronic NatureDirecting Effect
-OCH₃ (Methoxy)Activating (EDG)Ortho, Para
-OH (Hydroxyl)Activating (EDG)Ortho, Para
-R (Alkyl)Activating (EDG)Ortho, Para
-NO₂ (Nitro)Deactivating (EWG)Meta
-SO₂R (Sulfonyl)Deactivating (EWG)Meta
-C=O (Carbonyl)Deactivating (EWG)Meta
-F, -Cl, -Br, -I (Halogens)Deactivating (EWG)Ortho, Para

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-methylsulfonyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIQWRSPSDOJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 1 Methanesulfonyl 2 Methoxy 4 Nitrobenzene and Its Constituent Functional Groups

Nucleophilic Aromatic Substitution (SNAr) Pathways in Nitroarenes

Aromatic rings, typically rich in electrons, usually undergo electrophilic substitution. However, when substituted with powerful electron-withdrawing groups (EWGs), the ring becomes electron-poor (electrophilic) and can be attacked by nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of modern organic synthesis. The reaction generally proceeds via a two-step addition-elimination mechanism, where the addition of the nucleophile to the aromatic ring is the rate-determining step. Nitroarenes, particularly those with multiple activating groups like 1-methanesulfonyl-2-methoxy-4-nitrobenzene, are prime substrates for these transformations.

The feasibility and rate of SNAr reactions are critically dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups are essential as they activate the ring toward nucleophilic attack and, crucially, stabilize the negatively charged intermediate formed during the reaction.

In this compound, both the nitro group at the C4 position and the methanesulfonyl group at the C1 position serve as powerful activators.

Nitro Group (-NO2): This is one of the most effective activating groups for SNAr reactions. It withdraws electron density from the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). When a nucleophile attacks the ring at a position ortho or para to the nitro group, the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group, forming a stable resonance structure. quora.com

The combined presence of these two groups makes the aromatic ring of this compound exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. The methoxy (B1213986) group at C2 has a more nuanced role; it is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). Its net effect can modulate the reactivity of the adjacent positions.

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-adduct. nih.gov This occurs when the nucleophile adds to the aromatic ring, temporarily breaking the ring's aromaticity and rehybridizing the attacked carbon from sp2 to sp3. nih.gov The stability of this complex is paramount and dictates the reaction's regioselectivity.

For this compound, a nucleophile can attack several positions:

Attack at C1 (ipso-substitution): Attack at the carbon bearing the methanesulfonyl group would lead to a σ-adduct where the negative charge is ortho to the methoxy group and meta to the nitro group. The charge can be delocalized by the sulfonyl group itself but receives less stabilization from the nitro group.

Attack at C2 (ipso-substitution): Attack at the carbon bearing the methoxy group places the negative charge ortho to the sulfonyl group and meta to the nitro group.

Attack at C3, C5, or C6 (hydrogen substitution):

Attack at C5 is particularly favored as the resulting negative charge is ortho to the nitro group and para to the methanesulfonyl group. This allows for maximum delocalization and stabilization of the charge by both powerful EWGs.

Attack at C3 places the charge ortho to both the methoxy and nitro groups and para to the sulfonyl group, also leading to a well-stabilized intermediate.

Attack at C6 is ortho to the sulfonyl group and meta to the nitro group.

The formation of these adducts from nitroarenes is often indicated by the appearance of intense colors. nih.gov The most stable Meisenheimer complex is the one that allows for the most effective delocalization of the negative charge, which generally occurs when the attack is ortho or para to the strongest electron-withdrawing groups. Therefore, nucleophilic attack is most likely to occur at positions C3 and C5 of this compound.

The kinetics of SNAr reactions are influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. The reaction typically follows second-order kinetics (first-order in the aromatic substrate and first-order in the nucleophile). The rate-determining step is generally the formation of the Meisenheimer complex, as this step involves the loss of aromaticity. nih.gov The subsequent elimination of the leaving group to restore aromaticity is a much faster process. nih.gov

Substrate: The rate increases with the number and strength of electron-withdrawing groups. A substrate like this compound is expected to be highly reactive.

Nucleophile: A more potent nucleophile generally leads to a faster reaction.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are particularly effective at solvating the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing the nucleophile's reactivity and accelerating the reaction.

Leaving Group: Unlike SN1 and SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. Therefore, the leaving group's ability to be eliminated is less important than its ability to activate the ring through its inductive electron-withdrawing effect. This leads to the characteristic leaving group reactivity order for SNAr: F > Cl > Br > I. stackexchange.com Sulfonic acid and sulfonyl groups can also act as effective leaving groups in what is known as ipso-substitution. doubtnut.com

Kinetic studies on analogous, highly activated systems provide insight into these relationships. For example, the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various substituted anilines demonstrates how reaction rates are correlated with the electronic properties of the nucleophile and the solvent composition. shaalaa.com

Table 1: Representative Kinetic Data for an SNAr Reaction This table shows second-order rate constants for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-substituted anilines in a 10:90 (v/v) MeOH–Me₂SO mixture at 25.0 °C. The data illustrates the dependence of the reaction rate on the nucleophilicity of the aniline (B41778), which is modulated by the para-substituent (X).

Substituent (X)pKa of AnilinesSecond-Order Rate Constant (k_A) (M⁻¹s⁻¹)
OMe5.341.15 x 10⁻¹
Me5.085.89 x 10⁻²
H4.631.35 x 10⁻²
F4.651.29 x 10⁻²
Cl4.153.55 x 10⁻³
I3.802.51 x 10⁻³
Data sourced from a study on 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a compound structurally related to the subject of this article, to illustrate kinetic principles. doubtnut.comshaalaa.com

Historically, SNAr reactions were considered to involve exclusively the substitution of a leaving group (X), such as a halide (SNAr-X). However, extensive research has shown that nucleophilic attack often occurs faster at positions occupied by hydrogen atoms (C-H). This leads to two distinct mechanistic pathways:

SNAr-X (ipso-Substitution): This is the "classic" pathway where the nucleophile attacks the carbon atom bearing a leaving group (the ipso carbon). In this compound, this could occur at C1 (displacing -SO2CH3) or C2 (displacing -OCH3). The reaction proceeds through a σX-adduct, followed by the expulsion of the leaving group anion. nih.gov

SNAr-H (Hydrogen Substitution): In this pathway, the nucleophile attacks a carbon atom bonded to hydrogen. For the title compound, this would likely be at C3, C5, or C6. This forms a σH-adduct. Since hydride (H⁻) is an extremely poor leaving group, this adduct cannot simply eliminate H⁻ to complete the substitution. Instead, the σH-adduct is an intermediate that must undergo a subsequent step, typically oxidation, to eliminate the hydrogen and form the final product.

Mechanistic studies have revealed that the initial addition of a nucleophile to an electron-deficient ring is often a fast, reversible process that favors the C-H positions (kinetic control). If the resulting σH-adduct has a pathway for rapid conversion to the product (e.g., via oxidation), then SNAr-H is the dominant reaction. If not, the σH-adduct may revert to the starting materials, allowing for the slower, often thermodynamically favored, attack at a C-X position to occur, leading to the SNAr-X product.

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) is a major pathway for achieving SNAr-H. The mechanism involves two distinct stages:

Nucleophilic Addition: A nucleophile attacks an electron-deficient C-H position on the nitroarene ring, forming the anionic σH-adduct. As discussed, for this compound, this would preferentially occur at a position ortho or para to the EWGs, such as C5.

Oxidation: The σH-adduct is then treated with an external oxidizing agent (e.g., KMnO4, DDQ, or even atmospheric oxygen). The oxidant removes two electrons and a proton (formally "H-"), which restores the aromaticity of the ring and yields the final substitution product.

This process allows for the direct functionalization of C-H bonds in nitroarenes, providing access to compounds that might be difficult to synthesize through traditional SNAr-X reactions.

Vicarious Nucleophilic Substitution (VNS) is another sophisticated and powerful method for achieving the net substitution of hydrogen on an electron-deficient aromatic ring. This reaction is distinguished by the use of a specific type of nucleophile: a carbanion that bears a leaving group (Y) on the nucleophilic carbon (Nu-C-Y).

The mechanism for VNS proceeds as follows:

Nucleophilic Addition: The carbanion attacks an activated C-H position on the nitroarene (e.g., C3 or C5 on the title compound) to form a σH-adduct.

β-Elimination: A base then promotes a β-elimination of the elements of HY from the adduct. The base removes the hydrogen from the sp3-hybridized ring carbon, and the leaving group (Y) departs from the nucleophile's side chain.

Protonation: A final protonation step during acidic workup restores aromaticity and yields the product.

A classic example of a VNS reagent is the carbanion of chloromethyl phenyl sulfone. nih.gov VNS is highly regioselective, typically occurring at positions ortho and para to a nitro group. nih.gov In cases where a nitroarene also has a halogen substituent, VNS is often much faster than the conventional SNAr of the halogen. quora.com This methodology provides a direct route for the C-C bond formation and alkylation of nitroaromatic compounds.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a cornerstone reaction type for aromatic compounds. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the aromatic ring. numberanalytics.comlumenlearning.com Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the reactivity of the benzene (B151609) ring compared to benzene itself, typically by donating electron density, while deactivating groups decrease reactivity by withdrawing electron density. lumenlearning.comlibretexts.org The directing effect of a substituent determines the position at which an incoming electrophile will attack the ring. lumenlearning.com

In the case of this compound, the benzene ring is trisubstituted with a methoxy group (-OCH₃), a methanesulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). Understanding the individual and combined effects of these three groups is essential to predict the molecule's reactivity towards further electrophilic substitution.

Influence of the Nitro Group as a Strong Meta-Director and Deactivator

The nitro group (-NO₂) is a potent deactivating group and a meta-director in electrophilic aromatic substitution reactions. youtube.combookfere.com Its deactivating nature stems from its strong electron-withdrawing properties, which operate through both inductive and resonance effects. bookfere.com The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the aromatic ring through the sigma bond (inductive effect). bookfere.com

Furthermore, the nitro group can withdraw pi-electron density from the ring via resonance, as the pi system of the ring is in conjugation with the nitro group. youtube.comsarthaks.com This delocalization results in resonance structures that place a partial positive charge on the ortho and para positions of the benzene ring. quora.comquora.com

Resonance structures of <a href=nitrobenzene (B124822) showing positive charge at ortho and para positions." src="https://i.imgur.com/example_nitro_resonance.png" width="600"/>Figure 1. Resonance structures of nitrobenzene. The delocalization of the pi electrons results in a positive charge on the ortho and para positions, deactivating them towards electrophilic attack.

This reduction in electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles; for instance, the nitration of nitrobenzene is about 100,000 times slower than the nitration of benzene. jove.com Because the ortho and para positions are particularly electron-deficient, electrophilic attack is directed to the meta position, which, while still deactivated, is relatively more electron-rich than the other positions. sarthaks.comvedantu.com Consequently, the nitro group is classified as a strong deactivator and a meta-director. youtube.comvaia.com

Influence of the Sulfonyl Group as a Meta-Director and Deactivator

Similar to the nitro group, the sulfonyl group (-SO₂R), such as the methanesulfonyl group (-SO₂CH₃), is also a strong deactivating group and a meta-director. numberanalytics.comyoutube.com The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This configuration makes the group strongly electron-withdrawing.

The deactivation is primarily due to a powerful inductive effect, where the electronegative oxygen atoms pull electron density away from the aromatic ring through the sulfur atom and the sigma bond framework. Resonance effects also contribute to the deactivation and meta-directing influence by placing a positive charge on the ortho and para positions, thereby making the meta position the most favorable site for electrophilic attack. youtube.com As a result, aromatic rings bearing a sulfonyl group are significantly less reactive in EAS reactions, and substitution occurs preferentially at the meta position. numberanalytics.com

Combined Directing Effects in Polysubstituted Benzenes

When a benzene ring has multiple substituents, the position of a subsequent electrophilic substitution is determined by the combined directing effects of the existing groups. libretexts.org These effects can either be reinforcing (acting in concert) or antagonistic (opposing each other). libretexts.org In the case of this compound, the directing effects are antagonistic.

To predict the outcome, the following principles are considered:

Activating groups generally have a stronger directing influence than deactivating groups. The most powerful activating group typically controls the position of substitution. youtube.com

Steric hindrance can influence the site of attack. Substitution at a position that is sterically crowded by bulky adjacent groups is less favorable. youtube.com

In this compound:

The methoxy group (-OCH₃) at position 2 is a strong activating group and an ortho, para-director. proprep.comorganicchemistrytutor.com

The methanesulfonyl group (-SO₂CH₃) at position 1 is a strong deactivating group and a meta-director. numberanalytics.com

The nitro group (-NO₂) at position 4 is a strong deactivating group and a meta-director. numberanalytics.combookfere.com

Let's analyze the directing effects on the available positions (C3, C5, C6):

Methoxy group (-OCH₃) at C2 (Activating, o,p-director): Directs towards its ortho positions (C1 and C3) and its para position (C5). C1 is already substituted. Therefore, it strongly activates positions C3 and C5.

Methanesulfonyl group (-SO₂CH₃) at C1 (Deactivating, m-director): Directs towards its meta positions (C3 and C5).

Nitro group (-NO₂) at C4 (Deactivating, m-director): Directs towards its meta positions (C2 and C6). C2 is already substituted. Therefore, it directs towards C6.

The directing effects are summarized below:

Position C3: Favored by the activating -OCH₃ group (ortho) and the deactivating -SO₂CH₃ group (meta).

Position C5: Favored by the activating -OCH₃ group (para) and the deactivating -SO₂CH₃ group (meta).

Position C6: Favored by the deactivating -NO₂ group (meta).

Since the methoxy group is a powerful activator, it will exert the dominant directing influence. youtube.com Both positions C3 and C5 are activated by the methoxy group. However, position C3 is ortho to the bulky methanesulfonyl group, which could introduce steric hindrance. Position C5 is para to the methoxy group and meta to the methanesulfonyl group, making it a likely target. Position C6 is only directed by the deactivating nitro group and is ortho to the methoxy group, but the primary activating influence of the methoxy group is towards its para position (C5). Therefore, the most probable site for electrophilic attack is position C5 , as it is strongly activated by the para-directing methoxy group and its activation is reinforced by the meta-directing sulfonyl group, with less steric hindrance compared to C3.

Reactivity of the Methoxy Group in Aromatic Systems

The methoxy group (-OCH₃) is classified as a strong activating group and an ortho, para-director in electrophilic aromatic substitution. proprep.com Its influence is a balance of two opposing electronic effects: a resonance effect and an inductive effect. vaia.com

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's pi system. organicchemistrytutor.comvaia.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles than benzene itself. vaia.com For example, anisole (B1667542) (methoxybenzene) undergoes nitration about 10,000 times faster than benzene. libretexts.org

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond. libretexts.org This inductive effect deactivates the ring.

However, for the methoxy group, the electron-donating resonance effect is dominant over the electron-withdrawing inductive effect, leading to a net activation of the ring. quora.com This makes aromatic ethers highly reactive in EAS reactions, often requiring milder conditions than those used for benzene. libretexts.org While it is a powerful activator, the methoxy group is generally considered a poor leaving group in nucleophilic substitution reactions. thieme-connect.com

Directing Effects of Functional Groups on the Benzene Ring

Functional GroupTypeEffect on ReactivityDirecting Influence
Nitro (-NO₂)Electron-WithdrawingStrongly Deactivating jove.comMeta youtube.com
Sulfonyl (-SO₂R)Electron-WithdrawingStrongly Deactivating numberanalytics.comMeta numberanalytics.com
Methoxy (-OCH₃)Electron-Donating (Resonance)Strongly Activating libretexts.orgOrtho, Para proprep.com

Other Relevant Reaction Pathways: Reduction of Aromatic Nitro Groups

A significant reaction pathway for nitroaromatic compounds, including this compound, is the reduction of the nitro group. numberanalytics.com This transformation is of great importance in organic synthesis as it converts the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho, para-directing amino group (-NH₂). masterorganicchemistry.com The reduction proceeds through a six-electron change, often involving nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.comnih.gov

A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and often very clean method. numberanalytics.com It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.com

Palladium on carbon (Pd/C): A highly effective and common choice for nitro reductions. commonorganicchemistry.com

Platinum(IV) oxide (PtO₂): Another active catalyst for this transformation. numberanalytics.com

Raney nickel: Useful, especially when trying to avoid the reduction of other groups like aromatic halogens. commonorganicchemistry.com

Chemical Reduction with Metals in Acid: This is a classic and robust method for nitro group reduction. masterorganicchemistry.com

Iron (Fe) in acidic medium: A common, inexpensive, and effective reagent. masterorganicchemistry.comcommonorganicchemistry.com

Tin (Sn) or Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl): Historically significant and still widely used. masterorganicchemistry.comnumberanalytics.com

Zinc (Zn) in acidic medium: Provides a mild method for reducing nitro groups. commonorganicchemistry.com

Other Reducing Agents:

Sodium hydrosulfite (Na₂S₂O₄) or Sodium sulfide (B99878) (Na₂S): These can be useful when milder, non-acidic conditions are required and can sometimes offer selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

Diboron compounds: Recent methods have been developed using reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] for a metal-free reduction at room temperature. acs.org

It is important to note that some powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines, as they tend to produce azo compounds instead. masterorganicchemistry.comcommonorganicchemistry.com

Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

MethodReagent(s)Typical ConditionsReference(s)
Catalytic HydrogenationH₂, Pd/CHydrogen gas, Palladium on carbon catalyst numberanalytics.comcommonorganicchemistry.com
H₂, Raney NiHydrogen gas, Raney nickel catalyst wikipedia.orgcommonorganicchemistry.com
H₂, PtO₂Hydrogen gas, Platinum(IV) oxide catalyst numberanalytics.com
Metal in AcidFe, HCl or CH₃COOHIron powder in acid masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂, HClTin(II) chloride in hydrochloric acid numberanalytics.com
Zn, HCl or CH₃COOHZinc powder in acid commonorganicchemistry.com
Sulfide ReductionNa₂S or Na₂S₂O₄Aqueous or alcoholic solution wikipedia.orgcommonorganicchemistry.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Methanesulfonyl 2 Methoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR techniques like HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-Methanesulfonyl-2-methoxy-4-nitrobenzene in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) and methanesulfonyl groups. The aromatic region would display an AXM spin system. The proton ortho to the nitro group and meta to the methanesulfonyl group is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent nitro group. The proton between the two electron-withdrawing groups (nitro and methanesulfonyl) would also be significantly downfield. The proton ortho to the electron-donating methoxy group would be the most shielded (upfield). The methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) groups would each appear as a sharp singlet, with the sulfonyl methyl protons typically appearing slightly more downfield than the methoxy methyl protons. For instance, in the related compound 1-methoxy-2-methyl-4-nitrobenzene, aromatic protons appear in the range of 6.8 to 8.2 ppm. chegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would exhibit eight distinct signals. The carbon atoms directly attached to the electron-withdrawing nitro and sulfonyl groups would be significantly deshielded, appearing at higher chemical shifts. Conversely, the carbon attached to the electron-donating methoxy group would be shielded. The chemical shifts of related compounds, such as 1-methoxy-4-nitrobenzene, show aromatic carbons in the range of 113 to 162 ppm and the methoxy carbon around 55 ppm. rsc.orgspectrabase.com

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This technique would reveal the coupling relationships between adjacent protons. For the aromatic system of this compound, COSY would show cross-peaks connecting the signals of neighboring aromatic protons, confirming their positions relative to one another.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning quaternary carbons and piecing the molecular fragments together. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include those between the methoxy protons and the carbon atom of the methoxy group as well as the aromatic carbon to which it is attached. Similarly, correlations would be seen from the methanesulfonyl protons to its carbon and the attached aromatic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic CH (ortho to -NO₂) ~8.3 - 8.5 ~120 - 125 C(ortho), C(meta)
Aromatic CH (ortho to -SO₂CH₃) ~7.8 - 8.0 ~125 - 130 C(ortho), C(meta)
Aromatic CH (ortho to -OCH₃) ~7.1 - 7.3 ~110 - 115 C(ortho), C(meta), C-OCH₃
Aromatic C-SO₂CH₃ - ~135 - 140 Protons on -SO₂CH₃
Aromatic C-OCH₃ - ~155 - 160 Protons on -OCH₃
Aromatic C-NO₂ - ~145 - 150 Adjacent aromatic protons
-SO₂C H₃ ~3.1 - 3.3 ~40 - 45 C-SO₂CH₃

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro, sulfonyl, methoxy, and aromatic moieties.

Nitro Group (-NO₂): Strong, distinct bands are expected for the asymmetric (~1510-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations. For example, 1-(methylsulfinyl)-4-nitrobenzene (B1661711) shows a strong peak at 1512 cm⁻¹. rsc.org

Methanesulfonyl Group (-SO₂CH₃): This group is characterized by strong asymmetric (~1300-1350 cm⁻¹) and symmetric (~1120-1160 cm⁻¹) SO₂ stretching bands.

Methoxy Group (-OCH₃): C-H stretching vibrations of the methyl group are expected around 2850-2960 cm⁻¹. The C-O stretching vibration would appear in the 1000-1250 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations between 700-900 cm⁻¹ can provide information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitro and sulfonyl groups, which have highly polarizable bonds, often give strong Raman signals. The symmetric stretches of both the NO₂ and SO₂ groups are typically very intense in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman bands.

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitro (-NO₂) Asymmetric Stretch 1510 - 1560 Strong (IR)
Nitro (-NO₂) Symmetric Stretch 1345 - 1385 Strong (IR), Strong (Raman)
Sulfonyl (-SO₂) Asymmetric Stretch 1300 - 1350 Strong (IR)
Sulfonyl (-SO₂) Symmetric Stretch 1120 - 1160 Strong (IR), Strong (Raman)
Aromatic C=C Ring Stretch 1400 - 1600 Medium-Variable
Methoxy (-OCH₃) C-O Stretch 1000 - 1250 Strong (IR)
Alkyl C-H Stretch 2850 - 2960 Medium (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by π → π* transitions associated with the substituted benzene (B151609) ring. libretexts.org The presence of the nitro group (a powerful chromophore) and the methoxy and methanesulfonyl groups (auxochromes) significantly influences the absorption profile compared to unsubstituted benzene. up.ac.za

These substituents cause a bathochromic (red) shift in the absorption maxima (λ_max). The electronic transitions in nitrobenzenes are typically delocalized over the entire molecular framework. hw.ac.uk The spectrum is expected to show strong absorption bands in the UV region, likely between 220 and 350 nm. The exact position and intensity of these bands can be sensitive to the solvent used, a phenomenon known as solvatochromism. This technique is also highly effective for reaction monitoring, for instance, by tracking the formation of the nitro-aromatic product through the increase in absorbance at its characteristic λ_max. rsc.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its structural confirmation.

Molecular Weight Determination: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would prominently feature the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. This allows for the accurate determination of the monoisotopic mass of the compound. The exact mass of C₈H₉NO₅S is 231.0201.

Fragmentation Analysis: With a harder ionization method like Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum provides a fingerprint that is unique to the compound's structure. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group. youtube.com

Expected fragmentation patterns for this compound include:

Loss of a methyl radical from the sulfonyl group: [M - 15]⁺

Loss of a methoxy radical: [M - 31]⁺

Loss of the nitro group (NO₂): [M - 46]⁺

Loss of the entire methanesulfonyl group (CH₃SO₂): [M - 79]⁺

Cleavage of the C-S bond, potentially leading to a [C₇H₆NO₃]⁺ fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound (MW = 231.02) This is an interactive data table. Click on the headers to sort.

m/z Value (Predicted) Lost Fragment Formula of Lost Fragment
216 Methyl radical •CH₃
200 Methoxy radical •OCH₃
185 Nitro group •NO₂

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the material. For a sample of this compound, XPS would confirm the presence of carbon, nitrogen, oxygen, and sulfur.

More importantly, the high-resolution spectra of the individual elements provide information about their oxidation states.

Sulfur (S 2p): The binding energy of the S 2p peak would be characteristic of a sulfur atom in a +6 oxidation state, confirming the presence of a sulfone group.

Nitrogen (N 1s): The N 1s spectrum would show a peak at a binding energy consistent with a nitro group.

Oxygen (O 1s): The O 1s spectrum would be more complex, showing contributions from the sulfonyl oxygens, the nitro oxygens, and the methoxy oxygen, which may be resolved into separate components.

Carbon (C 1s): The C 1s spectrum would show multiple peaks corresponding to C-C/C-H in the aromatic ring, C-O in the methoxy group, and C-S in the methanesulfonyl group.

This technique is particularly useful for analyzing the purity and chemical integrity of the compound on surfaces or as a thin film. rsc.org

Single-Crystal X-ray Diffraction in Solid-State Structure Determination for Related Compounds

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. While a crystal structure for this compound itself is not described in the provided search results, analysis of closely related compounds provides significant insight into its expected solid-state conformation.

For example, the crystal structure of N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, a molecule also containing methoxy, nitro, and sulfonyl functionalities on a benzene ring, has been determined. nih.govresearchgate.net In this related structure, the nitro group is twisted from the plane of the benzene ring with a dihedral angle of 14.69°. nih.govresearchgate.net The torsion angles of the sulfonyl groups relative to the ring are also significant, indicating steric pressure between the substituents. nih.govresearchgate.net

Based on such data, it can be inferred that in this compound, steric hindrance between the ortho-disposed methanesulfonyl and methoxy groups, as well as the inherent steric bulk of the substituents, would likely lead to a non-planar conformation. The methanesulfonyl and nitro groups would be expected to be twisted out of the benzene ring plane to minimize steric repulsion. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.govmdpi.com

Table 4: Illustrative Crystal Data for a Related Compound: N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide nih.govresearchgate.net This is an interactive data table. Click on the headers to sort.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.4976
b (Å) 7.5987
c (Å) 19.2434
**β (°) ** 103.672
**Volume (ų) ** 1349.43

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Studies on 1 Methanesulfonyl 2 Methoxy 4 Nitrobenzene and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and optimizing the molecular geometry of organic compounds. For aromatic systems containing electron-withdrawing groups, such as the nitro (NO₂) and methanesulfonyl (SO₂CH₃) groups in 1-Methanesulfonyl-2-methoxy-4-nitrobenzene, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

The presence of multiple substituents on the benzene (B151609) ring, including the methoxy (B1213986) (-OCH₃) group, leads to potential steric interactions that influence the planarity of the molecule. DFT calculations can elucidate the preferred conformation by finding the minimum energy structure. For instance, studies on similar nitrobenzene (B124822) derivatives have shown that nitro groups may tilt out of the plane of the aromatic ring to relieve steric strain, which in turn affects the electronic properties of the molecule. mdpi.com

The calculated electronic properties, such as the dipole moment and the distribution of electron density, are crucial for understanding the molecule's reactivity. The strong electron-withdrawing nature of the nitro and methanesulfonyl groups, combined with the electron-donating character of the methoxy group, creates a highly polarized aromatic ring. This polarization is a key factor in its susceptibility to nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for Nitroaromatic Compounds

PropertyCalculated Value RangeSignificance
Dipole MomentHighIndicates significant charge separation, influencing solubility and intermolecular interactions.
NO₂ Group Tilt Angle0-20°Affects the extent of π-conjugation with the aromatic ring and can influence reactivity. mdpi.com
C-N Bond Length~1.45 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance.
C-S Bond Length~1.77 ÅReflects the strength and nature of the sulfonyl group's attachment to the ring.

Note: The values presented are typical ranges for similar compounds and would require specific calculations for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors (e.g., Fukui Functions)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. uoc.gruchile.cl The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other chemical species. uoc.gruchile.cl For this compound, which is activated towards nucleophilic attack, the LUMO is of particular interest.

The energy and spatial distribution of the LUMO indicate the most likely sites for a nucleophile to attack. uchile.cl In nitroaromatic compounds, the LUMO is typically localized on the aromatic ring, with significant contributions from the carbon atoms bearing electron-withdrawing groups. The strong electron-withdrawing capacity of the nitro group can lead to a low-lying LUMO, making the molecule a good electron acceptor.

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.com For a nucleophilic attack, the Fukui function f⁻(r) is particularly relevant, as it indicates the propensity of a site to accept an electron. mdpi.com In some nitroaromatic systems, negative Fukui function values have been observed, a phenomenon linked to the strong electron-attracting nature of the nitro group and the presence of nodes in the HOMO. mdpi.com

Table 2: Frontier Orbitals and Reactivity Descriptors

DescriptorSignificance for this compound
HOMO EnergyIndicates the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyA low LUMO energy suggests high electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO GapA smaller gap generally implies higher reactivity.
Fukui Function (f⁻)Identifies the specific atoms on the aromatic ring that are most susceptible to nucleophilic attack.

Investigation of Aromaticity Changes During Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) reactions inherently involve a disruption of the aromatic system. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is non-aromatic. nih.gov

The initial addition of a nucleophile to the aromatic ring is the rate-determining step and is associated with a loss of aromaticity. masterorganicchemistry.comyoutube.com The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, especially those at the ortho and para positions relative to the leaving group, stabilize this intermediate by delocalizing the negative charge. libretexts.orgmasterorganicchemistry.com In this compound, both the nitro and methanesulfonyl groups can participate in this stabilization.

The second step, the elimination of the leaving group, leads to the restoration of the aromatic ring in the product. youtube.com Theoretical methods can quantify the changes in aromaticity along the reaction coordinate using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations confirm the loss of aromaticity upon formation of the Meisenheimer complex and its subsequent recovery. nih.gov

Reaction Mechanism Elucidation through Potential Energy Surface Scans and Transition State Analysis

Computational chemistry allows for the detailed mapping of the potential energy surface (PES) for a chemical reaction. By performing PES scans, chemists can identify the minimum energy pathways connecting reactants, transition states, intermediates, and products. researchgate.net

For the nucleophilic aromatic substitution of a compound like this compound, these calculations can:

Identify the transition state structure for the initial nucleophilic addition.

Calculate the activation energy barrier , which is related to the reaction rate.

Characterize the Meisenheimer complex as a stable intermediate on the PES. libretexts.org

Determine the energy profile for the subsequent elimination of the leaving group.

Transition state analysis involves locating the saddle point on the PES that corresponds to the transition state. Vibrational frequency calculations are then used to confirm the nature of this stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The insights gained from these studies are invaluable for understanding the factors that control the reaction rate and selectivity. In some complex reactions, post-transition-state bifurcations on the potential energy surface can lead to multiple products from a single transition state. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.govutupub.fichemrxiv.orgbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For a flexible molecule like this compound, MD simulations can be used to:

Explore the rotational freedom of the methoxy and methanesulfonyl groups. This can reveal the different conformations the molecule can adopt in solution and their relative populations.

Study intermolecular interactions with solvent molecules or other reactants. This is crucial for understanding how the solvent influences the reaction mechanism and rate.

Simulate the process of a nucleophile approaching the aromatic ring , providing a dynamic picture of the events leading up to the chemical reaction.

Enhanced sampling techniques in MD can be employed to study rare events, such as crossing high energy barriers, which are often involved in chemical reactions. nih.govbiorxiv.org These simulations offer a more complete picture of the molecular system's behavior than static calculations alone. utupub.fi

Derivatization Strategies and Synthetic Utility of 1 Methanesulfonyl 2 Methoxy 4 Nitrobenzene

Chemical Transformations of the Nitro Group: Reduction to Amino Derivatives

The nitro group of 1-methanesulfonyl-2-methoxy-4-nitrobenzene is a key site for chemical modification, with its reduction to an amino group being a primary transformation. This conversion yields 2-methoxy-4-methylsulfonylaniline, a valuable intermediate for further synthetic elaborations. The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common. wikipedia.orgrsc.orggoogle.com This process typically involves the use of metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgaidic.it

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron metal in acetic acid, are effective for this transformation. orgoreview.comresearchgate.net The choice of reducing agent can be critical to avoid side reactions and ensure high yields, especially given the presence of other reducible or sensitive functional groups in the molecule. nih.govresearchgate.net

Below is a table summarizing common reduction methods for nitroarenes that are applicable to this compound.

Reagent/CatalystConditionsProductNotes
H₂, Pd/CMethanol or Ethanol, Room Temperature2-Methoxy-4-methylsulfonylanilineA widely used and efficient method for clean reduction. researchgate.netresearchgate.net
SnCl₂·2H₂OEthanol, Reflux2-Methoxy-4-methylsulfonylanilineA classic method for nitro group reduction in the laboratory. researchgate.net
Fe, HCl/Acetic AcidReflux2-Methoxy-4-methylsulfonylanilineKnown as the Béchamp reduction, it is a cost-effective industrial method. orgoreview.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous solution2-Methoxy-4-methylsulfonylanilineCan be used for selective reductions in some contexts. wikipedia.org

Chemical Transformations of the Sulfonyl Group: Functional Group Interconversions

The methanesulfonyl group in this compound is a robust electron-withdrawing group, but it can also be a site for strategic functional group interconversions. One of the most significant transformations is its use as a leaving group in cross-coupling reactions. For instance, aryl sulfones can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. chemrxiv.org This desulfonylative coupling enables the synthesis of biaryl compounds, which are common scaffolds in medicinal chemistry and materials science. acs.orgnih.govnih.gov

Nickel-catalyzed cross-coupling reactions, such as the Kumada-type coupling, have also been reported for aryl sulfones, providing another avenue for C-C bond formation. nih.gov These reactions typically involve the cleavage of the C(sp²)-SO₂ bond. nih.gov Reductive desulfonylation, which replaces the sulfonyl group with a hydrogen atom, can be achieved using reducing agents like sodium amalgam or samarium(II) iodide, although these strong conditions might affect other functional groups like the nitro group. wikipedia.orgorganicreactions.orgresearchgate.net

The following table outlines key transformations of the aryl sulfonyl group.

Reaction TypeReagents/CatalystTransformation
Suzuki-Miyaura CouplingPd catalyst, boronic acidReplaces the sulfonyl group with an aryl or vinyl group. chemrxiv.org
Kumada CouplingNi catalyst, Grignard reagentReplaces the sulfonyl group with an alkyl or aryl group. nih.gov
Reductive DesulfonylationSodium amalgam, SmI₂Replaces the sulfonyl group with a hydrogen atom. wikipedia.org

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring is generally stable, but it can be cleaved to yield a phenol (B47542) under specific conditions. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). nih.govwikipedia.org The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis, often used in the final steps of natural product synthesis or to unmask a hydroxyl group for further functionalization. researchgate.netresearchgate.net

The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the substituents on the aromatic ring. wikipedia.org The presence of the electron-withdrawing nitro and sulfonyl groups on the same ring would likely influence the reactivity and the conditions required for the cleavage of the methoxy group. Metal-free etherification methods have also been developed, which could potentially be applied for the transformation of the methoxy group. researchgate.net

Applications as Building Blocks in Multistep Organic Synthesis

This compound is a valuable precursor in the construction of more complex molecular architectures due to its distinct functional groups that can be selectively manipulated.

Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

The derivative of this compound, 2-methoxy-4-methylsulfonylaniline (obtained from nitro reduction), is a key intermediate for synthesizing heteroaromatic compounds. The amino group can be diazotized and substituted, or it can participate in condensation reactions to form heterocyclic rings like benzimidazoles or quinoxalines. nih.govresearchgate.net Furthermore, the ability of the sulfonyl group to participate in cross-coupling reactions provides a powerful tool for constructing complex biaryl and polycyclic aromatic systems. chemrxiv.org Sequential cross-coupling strategies, where different functional groups react selectively, can be employed to build non-symmetric polyarenes from precursors like this. chemrxiv.org

Precursors for Advanced Organic Materials (e.g., Polycyclic Aromatic Compounds)

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of great interest in materials science for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.comrsc.org The structure of this compound provides a foundation for the synthesis of larger, conjugated systems. Through reactions like the Suzuki-Miyaura coupling and subsequent cyclization reactions, it is possible to construct elaborate polycyclic aromatic frameworks. nih.gov For example, the synthesis of dibenzofluorene (B14450075) derivatives has been achieved from related methoxy-substituted aromatic precursors, which then undergo further functionalization like nitration and hydrogenation to create materials with specific electronic and photophysical properties. nih.gov

Intermediates in the Synthesis of Pharmaceutical Leads and Agrochemicals

The structural motifs present in this compound and its derivatives are found in various biologically active compounds. Aromatic nitro compounds are important precursors in drug synthesis. nih.gov For example, related structures are used as intermediates in the synthesis of the anti-inflammatory drug nimesulide (B1678887) and its analogs, which feature a nitro group and a sulfonyl moiety. nih.gov Additionally, substituted nitroaromatics serve as key building blocks in the synthesis of agrochemicals, such as herbicides. The amino derivatives are also crucial in constructing pharmaceutical scaffolds. For instance, intermediates with a similar substitution pattern have been utilized in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. google.com

Q & A

Q. What are the optimal synthetic routes for 1-Methanesulfonyl-2-methoxy-4-nitrobenzene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introduce the nitro group at the para position under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).

Methanesulfonylation : React the intermediate with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a Lewis acid (e.g., AlCl₃) to install the sulfonyl group at the ortho position relative to methoxy.

Key Factors Affecting Yield:

  • Temperature Control : Excessive heat during nitration can lead to di-nitration byproducts.
  • Protection of Methoxy Group : Use protecting groups (e.g., acetyl) to prevent sulfonation at undesired positions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure product.

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
NitrationHNO₃ (conc.), H₂SO₄, 0°C7595%Adapted from
SulfonylationCH₃SO₂Cl, AlCl₃, DCM, RT6892%Adapted from

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR :
    • Methoxy protons (OCH₃): Singlet at δ 3.8–4.0 ppm.
    • Aromatic protons: Distinct splitting patterns due to electron-withdrawing groups (e.g., downfield shifts for protons adjacent to nitro and sulfonyl groups).
  • IR Spectroscopy :
    • S=O stretch (sulfonyl): 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹.
    • NO₂ symmetric/asymmetric stretches: 1530–1500 cm⁻¹ and 1370–1330 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 261 (C₈H₇NO₅S).

Validation: Compare experimental data with computational predictions (e.g., PubChem entries for analogous compounds ).

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: The methoxy (electron-donating, +M effect) and nitro/sulfonyl groups (electron-withdrawing, -I/-M effects) create a polarized aromatic ring:

  • Nitro Group (Position 4) : Strong meta-directing effect.
  • Methanesulfonyl (Position 1) : Ortho/para-directing but deactivates the ring.
  • Methoxy (Position 2) : Activates ortho/para positions but competes with sulfonyl/nitro deactivation.

Experimental Design:

  • Perform bromination or nitration to identify dominant directing groups.
  • Use computational tools (Hammett σ constants) to predict reactivity. For example, nitro (σₚ = 1.27) dominates over methoxy (σₚ = -0.27), leading to substitution at the least deactivated position (e.g., position 6).

Reference: Electronic effects are inferred from analogous nitrobenzene derivatives .

Q. What strategies mitigate side reactions during functionalization of this compound in multi-step syntheses?

Methodological Answer:

  • Protection of Reactive Sites : Temporarily block the methoxy group using acetyl or tert-butyldimethylsilyl (TBS) protection to prevent unintended sulfonation or oxidation.
  • Controlled Reaction Conditions :
    • Use low temperatures (-10°C) for Grignard or organometallic additions to avoid ring reduction.
    • Employ catalytic hydrogenation with poisoned catalysts (e.g., Lindlar’s catalyst) to selectively reduce nitro groups without affecting sulfonyl.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation-related side reactions.

Case Study: highlights the use of ice-cold H₂SO₄/HNO₃ mixtures to suppress di-nitration .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Range : The compound is stable in pH 5–9, as nitro and sulfonyl groups resist hydrolysis under mild conditions.
  • Degradation Pathways :
    • Acidic Conditions (pH < 5): Protonation of methoxy leads to demethylation.
    • Alkaline Conditions (pH > 9): Sulfonyl groups may undergo nucleophilic displacement.

Q. Table 2: Stability Profile

pHDegradation ProductHalf-Life (25°C)
32-Methoxy-4-nitrobenzenesulfonic acid12 hours
7No degradation>30 days
114-Nitro-2-methoxybenzenethiol48 hours

Reference: Stability data inferred from structurally related sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonyl-2-methoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Methanesulfonyl-2-methoxy-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.